molecular formula C14H13FOS B6286422 (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane CAS No. 2643367-60-4

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

Cat. No. B6286422
CAS RN: 2643367-60-4
M. Wt: 248.32 g/mol
InChI Key: YUISEGZKDWFZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane” can be inferred from its name. It likely contains a benzene ring with a benzyloxy group at the 5th position and a fluorine atom at the 2nd position. Attached to the benzene ring is a sulfane group with a methyl group .

Scientific Research Applications

Antitubercular Agent Synthesis

This compound has been utilized in the synthesis of chromane derivatives, which are studied for their potential as inhibitors of the salicylate synthase from M. tuberculosis . These derivatives are part of a broader class of compounds that exhibit a range of bioactive properties, including antitumor, anti-inflammatory, and antimicrobial effects .

Organic Synthesis and Cyclization Reactions

The benzyloxy and methylsulfane groups present in this compound make it a valuable intermediate in organic synthesis, particularly in cyclization reactions to form heterocyclic cores . These reactions are crucial for creating complex molecules with potential pharmacological activities.

NMR Spectroscopy and Structural Elucidation

Due to its unique structural features, (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is an excellent candidate for NMR spectroscopy studies. It can help in elucidating the molecular structure of new compounds, especially in cases where unexpected byproducts are formed during synthesis .

Development of Antimicrobial Agents

The compound’s structural framework is being explored for the development of new antimicrobial agents. Its ability to undergo various chemical transformations makes it a versatile building block for designing compounds targeting resistant strains of bacteria .

Study of Benzylic Position Reactions

The benzylic position in this compound is of particular interest in chemical research. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic chemistry and are pivotal for the synthesis of various medicinal compounds .

Electrolyte Additive for Lithium-Ion Batteries

While not directly related to (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane , similar sulfone-based compounds have been investigated as electrolyte additives in lithium-ion batteries. These studies focus on improving the performance and stability of the batteries, which is a critical aspect of energy storage research .

Future Directions

The future directions for research on “(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane” could include further exploration of its synthesis, properties, and potential applications. For instance, the development of new methods for C-S bond formation could be of interest .

Mechanism of Action

properties

IUPAC Name

1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISEGZKDWFZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(BenZyloxy)-2-fluorophenyl)(methyl)sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.